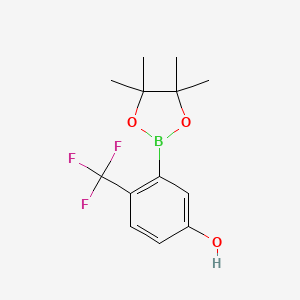

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol is a chemical compound that features a boronic ester group and a trifluoromethyl group attached to a phenol ring

Métodos De Preparación

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol typically involves the reaction of 4-(trifluoromethyl)phenol with bis(pinacolato)diboron under specific conditions. The reaction is often catalyzed by a palladium complex and requires a base such as potassium carbonate. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the boronic ester.

Análisis De Reacciones Químicas

This compound can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The trifluoromethyl group can be reduced under specific conditions.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and palladium catalysts for cross-coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol has several scientific research applications:

Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and electronic materials.

Medicinal Chemistry:

Biological Research: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

Mecanismo De Acción

The mechanism by which 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The trifluoromethyl group can influence the reactivity and stability of the compound, making it a valuable tool in organic synthesis.

Comparación Con Compuestos Similares

Similar compounds include other boronic esters and trifluoromethyl-substituted phenols. Compared to these compounds, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol is unique due to the combination of both functional groups, which provides a distinct set of chemical properties and reactivity. Other similar compounds include:

- Phenylboronic acid

- 4-(Trifluoromethyl)phenol

- Bis(pinacolato)diboron

This combination of functional groups makes this compound a versatile compound with a wide range of applications in scientific research and industry.

Actividad Biológica

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)phenol, commonly referred to as a boron-containing compound, has garnered attention in recent years due to its potential biological activities. This article provides an overview of its biological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C13H16BNO3

- Molecular Weight : 233.08 g/mol

- CAS Number : 181219-01-2

The presence of the dioxaborolane moiety contributes to its unique reactivity and biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boron-containing compounds. For instance:

- Mechanism of Action : The compound exhibits inhibitory effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. It has shown significant activity against breast cancer cell lines (MDA-MB-231) with an IC50 value of approximately 0.126 μM, indicating potent cytotoxicity .

- Selectivity : The compound demonstrates a favorable selectivity index against cancer cells compared to non-cancerous cells, suggesting its potential for targeted therapy .

Antiviral Properties

In addition to anticancer effects, there is emerging evidence supporting the antiviral activity of this class of compounds:

- Efficacy Against Viruses : Preliminary data suggest that derivatives of this compound may inhibit viral replication in models of influenza A virus infection. The observed reduction in viral load indicates a direct antiviral effect .

Toxicological Profile

Understanding the safety profile is crucial for any therapeutic application:

- Acute Toxicity : Studies indicate that the compound is harmful if swallowed and can cause skin irritation. The LD50 values from animal studies are essential for determining safe dosage levels in potential therapeutic uses .

Study 1: Anticancer Efficacy in Mice

In a controlled study involving BALB/c nude mice inoculated with MDA-MB-231 cells, administration of the compound resulted in a significant reduction in metastatic nodules compared to untreated controls. The treatment was associated with enhanced survival rates and reduced tumor volume over a 30-day observation period.

Study 2: Safety and Tolerability Assessment

A subacute toxicity study was conducted where healthy mice received daily doses of the compound. Results indicated no significant adverse effects at doses up to 40 mg/kg, suggesting a favorable safety profile for further clinical exploration .

Table 1: Biological Activity Summary

| Activity Type | Target Cell Line/Organism | IC50 (µM) | Observations |

|---|---|---|---|

| Anticancer | MDA-MB-231 | 0.126 | Induces apoptosis |

| Antiviral | Influenza A virus | TBD | Reduces viral load |

| Acute Toxicity | N/A | LD50 TBD | Harmful if swallowed |

Table 2: Safety Profile Overview

| Parameter | Result |

|---|---|

| Skin Irritation | Yes |

| Acute Toxicity | Yes |

| Subacute Toxicity | No significant effects |

Propiedades

Fórmula molecular |

C13H16BF3O3 |

|---|---|

Peso molecular |

288.07 g/mol |

Nombre IUPAC |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenol |

InChI |

InChI=1S/C13H16BF3O3/c1-11(2)12(3,4)20-14(19-11)10-7-8(18)5-6-9(10)13(15,16)17/h5-7,18H,1-4H3 |

Clave InChI |

ZUQPOVPAMYWWPK-UHFFFAOYSA-N |

SMILES canónico |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)O)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.